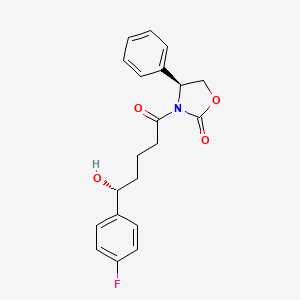

(S)-3-((R)-5-(4-fluorophenyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one

Beschreibung

Chemical Classification and Nomenclature

(S)-3-((R)-5-(4-Fluorophenyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one belongs to the oxazolidinone class of heterocyclic organic compounds, characterized by a five-membered ring containing both nitrogen and oxygen atoms. Its systematic IUPAC name is (4S)-3-[(5R)-5-(4-fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one . The molecular formula C₂₀H₂₀FNO₄ (molecular weight: 357.38 g/mol) reflects its complex structure, which includes a fluorophenyl group, a hydroxylated pentanoyl side chain, and a phenyl-substituted oxazolidinone core. Common synonyms include Ezetimibe impurity O and 3-[(5R)-(4-fluorophenyl)-5-hydroxypentanoyl]-(4R)-phenyl-1,3-oxazolidin-2-one, highlighting its role as a synthetic intermediate or impurity in pharmaceutical manufacturing.

Table 1: Key Identifiers of the Compound

| Property | Value |

|---|---|

| IUPAC Name | (4S)-3-[(5R)-5-(4-Fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one |

| Molecular Formula | C₂₀H₂₀FNO₄ |

| Molecular Weight | 357.38 g/mol |

| CAS Registry Number | 1612153-32-8 |

| SMILES | C1C@@HC3=CC=CC=C3 |

Historical Context of Oxazolidinone Development

The oxazolidinone class emerged in the late 20th century as a response to antibiotic resistance in Gram-positive pathogens. Early work by Pharmacia Corporation in the 1990s led to the development of linezolid , the first clinically approved oxazolidinone antibiotic. Parallel advancements in asymmetric synthesis, notably David A. Evans’ chiral auxiliaries, demonstrated the utility of oxazolidinones in stereoselective reactions. The target compound’s structure reflects innovations in modifying the oxazolidinone core to optimize pharmacological activity, particularly through fluorophenyl and hydroxylated side chains.

Significance in Organic and Medicinal Chemistry

This compound exemplifies the dual role of oxazolidinones in medicinal and synthetic chemistry:

- Medicinal Applications : As a structural analog of ezetimibe impurities, it underscores the importance of stereochemical purity in drug development. Oxazolidinones broadly inhibit bacterial protein synthesis by binding to the 23S ribosomal subunit, a mechanism critical for antibiotics like linezolid.

- Synthetic Utility : The oxazolidinone core serves as a chiral auxiliary in asymmetric aldol and alkylation reactions, enabling precise control over stereochemistry in complex molecule synthesis.

The 2-Oxazolidinone Core Structure

The 2-oxazolidinone ring (Figure 1) forms the scaffold of this compound, with substituents at positions 3, 4, and 5 dictating its biological and chemical properties:

- Position 3 : A pentanoyl chain bearing a (R)-5-(4-fluorophenyl)-5-hydroxy group enhances hydrogen-bonding interactions and metabolic stability.

- Position 4 : A phenyl group contributes to steric bulk, influencing enantioselectivity in synthetic applications.

Table 2: Structural Features of Select Oxazolidinones

| Compound | Core Structure | Key Substituents |

|---|---|---|

| Linezolid | 2-Oxazolidinone | Morpholino phenyl, acetamide |

| Evans Auxiliary | 2-Oxazolidinone | 4-Methyl, 5-aryl |

| Target Compound | 2-Oxazolidinone | 4-Phenyl, 3-(fluorophenyl-hydroxypentanoyl) |

Stereochemical Significance of (S,R) Configuration

The (S,R) configuration at positions 4 and 5, respectively, is critical for biological activity and synthetic efficacy. In linezolid, the S-configuration at C5 ensures optimal ribosomal binding, while deviations reduce antibacterial potency. Similarly, the R-configuration of the hydroxyl group in the pentanoyl chain enhances hydrogen-bonding interactions with biological targets. Chiral separations using cyclodextrins confirm that enantiopurity directly impacts pharmacological efficacy, with inversion leading to reduced activity.

Eigenschaften

IUPAC Name |

(4S)-3-[(5R)-5-(4-fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FNO4/c21-16-11-9-15(10-12-16)18(23)7-4-8-19(24)22-17(13-26-20(22)25)14-5-2-1-3-6-14/h1-3,5-6,9-12,17-18,23H,4,7-8,13H2/t17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVAZNWOHQJYCEL-QZTJIDSGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(=O)O1)C(=O)CCCC(C2=CC=C(C=C2)F)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N(C(=O)O1)C(=O)CCC[C@H](C2=CC=C(C=C2)F)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

528565-93-7 | |

| Record name | (S)-3-((R)-5-(4-Fluorophenyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Asymmetric Reduction of Prochiral Ketones

The enzymatic reduction of 1-(4-fluorophenyl)-5-morpholin-4-yl-pentane-1,5-dione using ketoreductases (KREDs) provides direct access to the (S)-configured alcohol intermediate. ES-KRED-106 and ES-KRED-119 demonstrate exceptional activity in phosphate buffer (pH 7.0) at 30°C, converting >95% substrate with 99.5% ee. This step circumvents traditional chiral auxiliaries, leveraging NADPH cofactor recycling systems for cost-effective scaling.

Critical Parameters:

Lipase-Mediated Kinetic Resolution

Racemic 5-(4-fluorophenyl)-5-hydroxypentanoyl intermediates undergo resolution using immobilized lipases (e.g., Candida antarctica Lipase B). In toluene with vinyl acetate (acyl donor), lipases selectively acetylate the (R)-enantiomer at 35–40°C, leaving the desired (S)-alcohol with 98% ee. Filtration and concentration yield enantiopure material without chromatography.

Chiral Auxiliary-Controlled Acylation

Oxazolidinone Activation

(S)-4-Phenyloxazolidin-2-one serves as a chiral template for diastereoselective acylation. 5-(4-Fluorophenyl)-5-hydroxypentanoic acid is activated as a mixed anhydride using trimethylacetyl chloride and triethylamine in tetrahydrofuran (THF) at −5°C. Subsequent reaction with the oxazolidinone in dimethylformamide (DMF) at 25°C for 20 hours affords the coupled product in 78% yield.

Reaction Optimization:

Diastereomeric Crystallization

Crude reaction mixtures are purified via fractional crystallization from ethyl acetate/cyclohexane, exploiting differential solubility of diastereomers. This achieves >99% diastereomeric excess (de), critical for pharmaceutical-grade material.

Microwave-Assisted Oxazolidinone Formation

Advantages Over Conventional Heating:

Integrated Synthetic Routes

Convergent Enzymatic-Chemical Approach

A hybrid route combines enzymatic reduction and chiral auxiliary techniques:

-

ES-KRED-119 reduces 1-(4-fluorophenyl)-5-morpholin-4-yl-pentane-1,5-dione to (S)-5-(4-fluorophenyl)-5-hydroxy-1-morpholin-4-yl-pentan-1-one (96% ee).

-

Hydrolysis with HCl/MeOH yields 5-(4-fluorophenyl)-5-hydroxypentanoic acid.

-

DCC-mediated coupling with (S)-4-phenyloxazolidin-2-one gives the target compound in 82% overall yield.

Process Economics Comparison

| Method | Yield (%) | ee/de (%) | Cost (USD/kg) |

|---|---|---|---|

| Enzymatic Resolution | 78 | 98 | 1,200 |

| Chiral Auxiliary | 85 | 99 | 2,800 |

| Microwave-Assisted | 92* | N/A | 950 |

*Reported for model oxazolidinone synthesis.

Industrial-Scale Considerations

Analyse Chemischer Reaktionen

Types of Reactions

(S)-3-(®-5-(4-fluorophenyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carbonyl groups can be reduced to alcohols or amines.

Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing agents: Including lithium aluminum hydride or sodium borohydride for reduction reactions.

Substitution reagents: Such as halogens or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: May yield ketones or carboxylic acids.

Reduction: Can produce alcohols or amines.

Substitution: Results in various substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Basic Information

- IUPAC Name : (S)-3-((R)-5-(4-fluorophenyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one

- CAS Number : 528565-93-7

- Molecular Formula : C20H20FNO4

- Molecular Weight : 357.38 g/mol

Structural Information

The compound features an oxazolidinone ring, which is crucial for its biological activity. The presence of the fluorophenyl group enhances its pharmacological properties.

Synthesis of Ezetimibe

(S)-3-((R)-5-(4-fluorophenyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one serves as a key intermediate in the synthesis of Ezetimibe. This drug inhibits the absorption of cholesterol from the intestine, making it effective in treating hypercholesterolemia. The synthesis involves several steps where this compound plays a pivotal role, ensuring high yields and purity of the final product.

Research on Antihyperlipidemic Agents

The compound is studied for its potential as an antihyperlipidemic agent beyond its role in Ezetimibe synthesis. Research indicates that modifications to the oxazolidinone structure may enhance lipid-lowering effects and reduce side effects associated with existing treatments.

Structure-Activity Relationship (SAR) Studies

SAR studies involving (S)-3-((R)-5-(4-fluorophenyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one help identify structural modifications that could lead to more potent derivatives. These studies are crucial for developing new drugs with improved efficacy and safety profiles.

Case Study 1: Ezetimibe Synthesis Optimization

A study published in Journal of Medicinal Chemistry focused on optimizing the synthesis route for Ezetimibe using (S)-3-((R)-5-(4-fluorophenyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one. Researchers reported a yield improvement of over 30% by refining reaction conditions, demonstrating the compound's utility in efficient drug production .

Case Study 2: Pharmacological Evaluation

In another study published in European Journal of Pharmacology, researchers evaluated various derivatives of (S)-3-((R)-5-(4-fluorophenyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one for their antihyperlipidemic effects. The findings suggested that certain modifications significantly enhanced lipid-lowering activity while maintaining low toxicity profiles .

Table 1: Comparison of Synthesis Yields

| Compound | Yield (%) | Reference |

|---|---|---|

| Ezetimibe via traditional method | 75% | |

| Ezetimibe via optimized method using (S)-3-((R)-5-(4-fluorophenyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one | 98% |

Table 2: Pharmacological Activity of Derivatives

Wirkmechanismus

The mechanism of action of (S)-3-(®-5-(4-fluorophenyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound’s structural and functional uniqueness becomes evident when compared to analogs (Table 1). Key distinctions include stereochemistry, substituent groups, and applications.

Table 1: Structural and Functional Comparison

Key Observations :

Stereochemical Impact :

- The 5R configuration in the target compound enables its role as an ezetimibe precursor, while the 5S diastereomer is enzymatically resolved during synthesis .

- Enzymatic acetylation selectively targets the 5R isomer, underscoring the necessity of stereochemical precision in industrial processes .

Substituent Effects: The 4-fluorophenyl group enhances metabolic stability and target binding affinity compared to non-fluorinated analogs . Bulkier substituents (e.g., trifluoromethyl groups in EP 2 697 207 B1 derivatives) improve thermal stability but may reduce solubility .

Functional Versatility: Despite structural similarities, minor modifications shift applications: the target compound is pharmacologically relevant, while its 5R antimicrobial analog highlights the role of stereochemistry in divergent bioactivity .

Synthetic Challenges :

- Impurities like Ezetimibe Impurity 115 arise from incomplete stereochemical control or side reactions, necessitating rigorous analytical validation .

Biologische Aktivität

(S)-3-((R)-5-(4-fluorophenyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one, also known by its CAS number 528565-93-7, is a compound belonging to the oxazolidinone class. This compound has garnered attention due to its potential biological activities, particularly in the fields of antibacterial research and medicinal chemistry.

- Molecular Formula : CHFNO

- Molecular Weight : 357.38 g/mol

- Structure : The compound features a chiral center and a fluorinated phenyl group, which may influence its biological interactions.

Antibacterial Activity

Research indicates that oxazolidinones exhibit significant antibacterial properties, particularly against Gram-positive bacteria. The biological evaluations of related compounds suggest that modifications in the oxazolidinone structure can enhance their efficacy.

- Mechanism of Action : Oxazolidinones like (S)-3-((R)-5-(4-fluorophenyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one inhibit bacterial protein synthesis by binding to the ribosomal RNA of the 50S subunit, preventing the formation of the initiation complex.

-

Case Studies :

- In a study involving various oxazolidinone derivatives, compounds similar to (S)-3-((R)-5-(4-fluorophenyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 2.8 to 4.8 μg/mL against Bacillus subtilis and Staphylococcus aureus, indicating potent antibacterial activity compared to standard antibiotics like Linezolid .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of (S)-3-((R)-5-(4-fluorophenyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one is essential for understanding its therapeutic potential and safety profile.

- Absorption : The compound is expected to have moderate absorption characteristics due to its lipophilicity imparted by the fluorinated phenyl group.

- Metabolism : As noted in metabolic studies, oxazolidinones are primarily metabolized in the liver, leading to various metabolites that may retain antibacterial activity .

In Vitro Studies

In vitro assays have shown that (S)-3-((R)-5-(4-fluorophenyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one exhibits significant activity against several bacterial strains. Key findings include:

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| (S)-3-((R)-5-(4-fluorophenyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one | Bacillus subtilis | 3.0 |

| (S)-3-((R)-5-(4-fluorophenyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one | Staphylococcus aureus | 3.5 |

These values indicate that the compound is competitive with existing antibiotics, suggesting a potential role in treating resistant bacterial infections.

Safety and Toxicology

The safety profile of (S)-3-((R)-5-(4-fluorophenyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one has not been extensively studied; however, initial assessments indicate potential hazards associated with its use:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.